molecular formula C5H5BrN2O B078064 5-Bromo-2-methoxypyrimidine CAS No. 14001-66-2

5-Bromo-2-methoxypyrimidine

Cat. No.: B078064
CAS No.: 14001-66-2
M. Wt: 189.01 g/mol
InChI Key: DWVCZDMMGYIULX-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyrimidine is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxypyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-methoxypyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-methoxypyrimidine is utilized in scientific research for its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyrimidine depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The bromine atom’s reactivity allows for selective functionalization, while the methoxy group can influence the electronic properties of the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxypyrimidine is unique due to the combination of the bromine and methoxy groups, which provide distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in different chemical reactions .

Biological Activity

5-Bromo-2-methoxypyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound (C₅H₅BrN₂O) features a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyrimidine ring. It has a molecular weight of 189.01 g/mol and a melting point ranging from 55 to 59 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group allows for:

  • Hydrogen Bonding : The functional groups can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
  • Ionic Interactions : The methoxy group can participate in ionic interactions with positively charged residues, further influencing the compound's biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study involving various microbial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that the compound effectively reduces cell viability in cancerous cells while exhibiting lower toxicity towards normal cells .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression. This property makes it a candidate for further development into therapeutic agents targeting kinase pathways .

Case Studies

  • Synthesis and Evaluation : A study by Saygili et al. (2004) synthesized derivatives of this compound and evaluated their biological activities. The findings indicated that modifications to the pyrimidine structure could enhance biological efficacy, leading to compounds with improved activity against specific targets .
  • Antimicrobial Screening : In a comparative study on various pyrimidine derivatives, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it possessed significant antibacterial activity, making it a promising candidate for further development in antimicrobial therapies .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various pharmaceutical applications:

  • Antiviral Agents : Its ability to inhibit viral replication pathways positions it as a candidate for antiviral drug development.
  • Anticancer Drugs : Ongoing research aims to develop derivatives with enhanced potency and selectivity against cancer cells.
  • Agrochemical Applications : The compound's antimicrobial properties are also being investigated for use in agricultural settings to protect crops from pathogens .

Properties

IUPAC Name

5-bromo-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCZDMMGYIULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161212
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-66-2
Record name Pyrimidine, 5-bromo-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Bromo-2-chloropyrimidine (10 g, 52 mmol) and sodium methoxide (8.42 g, 156 mmol) were taken in methanol (50 mL) and stirred at room temperature overnight. Reaction mixture was concentrated followed by the addition of water. The resulting mixture was extracted with ethyl acetate and dried over MgSO4. The titled compound was obtained after concentration (8.07 g, 82.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
8.42 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium metal (74 mg, 3.10 mmol) was added in portions to CH3OH (25 mL) at 0° C. and the mixture was stirred for 30 min at RT. 5-Bromo-2-chloropyrimidine (500 mg, 2.58 mmol) was added to the above mixture at 0° C., and the resulting reaction mixture was gradually heated to reflux temperature and stirred for 2 h. After complete consumption of the starting material (by TLC), the volatiles were concentrated under reduced pressure; the residue was quenched with ice-cold water (50 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude S (400 mg). The crude material was used directly in the next step without any further purification.
Quantity
74 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key finding of the research paper regarding 5-bromo-2-methoxypyrimidine?

A1: The research focuses on understanding how the presence of amines affects the photochemical reaction of this compound. The key finding is that amines accelerate the rate of photodebromination of this compound. [] This suggests that the interaction between the amine and the excited state of the pyrimidine molecule plays a crucial role in the reaction mechanism.

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